molecular formula C18H23NO2 B1647993 Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone CAS No. 192885-02-2

Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone

Cat. No. B1647993
Key on ui cas rn: 192885-02-2
M. Wt: 285.4 g/mol
InChI Key: SOZLKVUYPDRIMD-UHFFFAOYSA-N
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Patent
US08476445B2

Procedure details

A mixture of 4-(cyclopropyl-oxo-methyl)-α,α-dimethyl-α-(4,4-dimethyloxazolin-2-yl)toluene, prepared according to Example 3, (42 g, 0.15 mole), 150 mL concentrated hydrochloric acid, and 150 mL 1,4-dioxane was brought to reflux for 18 hours. The mixture was extracted three times with ethyl acetate. The organics were washed with saturated NaCl solution, dried over MgSO4, and concentrated. Crude product was purified by column chromatography using 240 g silica gel, and eluting with 81:14:5 hexanes/ethyl acetate/acetic acid. Cleaner fractions were combined and recrystallized from methylene chloride/hexanes to afford 27 g of 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetic acid as a white solid (68%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=[O:21])[C:5]2[CH:10]=[CH:9][C:8]([C:11]([CH3:20])([CH3:19])[C:12]3[O:13]CC(C)(C)N=3)=[CH:7][CH:6]=2)[CH2:3][CH2:2]1.[ClH:22].[O:23]1CCOCC1>>[Cl:22][CH2:2][CH2:3][CH2:1][C:4]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:20])([CH3:19])[C:12]([OH:23])=[O:13])=[CH:7][CH:6]=1)=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(C1=CC=C(C=C1)C(C=1OCC(N1)(C)C)(C)C)=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organics were washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crude product was purified by column chromatography
WASH
Type
WASH
Details
eluting with 81:14:5 hexanes/ethyl acetate/acetic acid
CUSTOM
Type
CUSTOM
Details
recrystallized from methylene chloride/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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